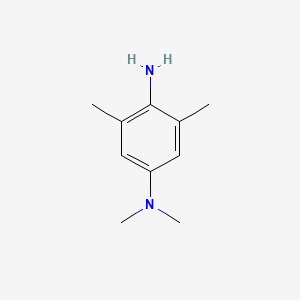

N1,N1,3,5-tetramethylbenzene-1,4-diamine

Description

BenchChem offers high-quality N1,N1,3,5-tetramethylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1,3,5-tetramethylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N,2,6-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOSQBTXESSADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical properties of N1,N1,3,5-tetramethylbenzene-1,4-diamine

An In-Depth Technical Guide to the Physical and Chemical Properties of N1,N1,3,5-Tetramethylbenzene-1,4-Diamine

Executive Summary

N1,N1,3,5-Tetramethylbenzene-1,4-diamine (CAS: 27746-08-3 ) is a specialized aromatic diamine intermediate used primarily in the synthesis of functional dyes, redox indicators, and high-performance polymers.[1] Structurally characterized by a p-phenylenediamine core with an N,N-dimethyl substitution at the N1 position and methyl groups at the 3 and 5 ring positions, this molecule exhibits unique steric and electronic properties compared to its symmetric isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (Wurster’s Blue precursor).

This guide provides a rigorous technical analysis of its physicochemical constants, reactivity profile, and synthesis logic, designed for researchers in organic synthesis and materials science.

Chemical Identity & Structural Analysis

The nomenclature N1,N1,3,5-tetramethylbenzene-1,4-diamine defines the molecule's precise substitution pattern. Unlike common methyl-substituted anilines, the presence of ortho-methyl groups flanking the primary amine (position 4) creates a steric environment that modulates reactivity, particularly in oxidative coupling reactions.

Nomenclature & Identifiers

| Identifier | Value |

| CAS Number | 27746-08-3 |

| IUPAC Name | 4-(Dimethylamino)-2,6-dimethylaniline |

| Systematic Name | N1,N1,3,5-Tetramethylbenzene-1,4-diamine |

| Molecular Formula | C₁₀H₁₆N₂ |

| SMILES | CC1=CC(N(C)C)=CC(C)=C1N |

| InChI Key | XOOSQBTXESSADC-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the connectivity and steric arrangement. Note the primary amine (-NH₂) at position 4 is flanked by methyl groups at positions 3 and 5 (relative to the ring numbering starting from N1), or positions 2 and 6 relative to the amine itself.

Physical & Chemical Properties

The physical constants of N1,N1,3,5-tetramethylbenzene-1,4-diamine reflect its lipophilic nature and the influence of methyl substitution on its phase behavior.

Physicochemical Constants

| Property | Value / Range | Notes |

| Molecular Weight | 164.25 g/mol | Derived from formula C₁₀H₁₆N₂.[2][3] |

| Physical State | Liquid / Low-melting Solid | Often appears as a viscous dark liquid due to supercooling or impurities; pure form may crystallize. |

| Boiling Point | 290.7°C (Predicted) | High boiling point consistent with diamine hydrogen bonding capability. |

| Density | 1.012 g/cm³ | Slightly denser than water; typical for substituted anilines. |

| LogP (Octanol/Water) | 2.28 (Predicted) | Indicates moderate lipophilicity; soluble in organic solvents (DCM, EtOAc). |

| Solubility | Soluble in Ethanol, DMSO, CHCl₃ | Limited solubility in water; requires acidic pH for aqueous dissolution. |

| pKa (Estimated) | ~5.5 (Tertiary N), ~3.5 (Primary N) | The primary amine is less basic due to the electron-withdrawing inductive effect of the ring and steric hindrance. |

Spectroscopic Profile

-

UV-Vis Absorption: Like other p-phenylenediamines, this molecule exhibits absorption bands in the UV region (240–300 nm). Upon oxidation, it forms a radical cation (semiquinone diimine) which is typically colored (pink/red to violet), making it useful as a redox probe.

-

Reactivity: The molecule is air-sensitive . The electron-rich ring facilitates rapid oxidation by atmospheric oxygen, leading to darkening (brown/black) over time. Storage under inert gas (Argon/Nitrogen) is mandatory for analytical standards.

Synthesis & Production Logic

For research applications requiring high purity, the synthesis typically follows a Nitrosation-Reduction pathway starting from N,N,3,5-tetramethylaniline (also known as N,N-dimethyl-3,5-dimethylaniline). This route is preferred over direct nitration to avoid regio-isomeric mixtures and over-oxidation.

Synthetic Pathway (Proposed Protocol)

The following workflow describes the conversion of the tertiary amine precursor to the final diamine.

Experimental Considerations

-

Regioselectivity: The 3,5-dimethyl groups on the ring direct the incoming nitroso group (-NO) to the para position (position 4) relative to the dimethylamino group. This is reinforced by the steric hindrance at the ortho positions (2 and 6), making position 4 the only accessible nucleophilic site.

-

Reduction: The reduction of the nitroso intermediate is exothermic. Iron (Fe) powder in acidic media is a robust, cost-effective method for gram-scale synthesis, whereas catalytic hydrogenation (H₂/Pd-C) is preferred for high-purity pharmaceutical applications to avoid metal residues.

-

Purification: The final diamine is best purified by vacuum distillation or recrystallization of its dihydrochloride salt (from ethanol/HCl).

Applications in Research & Development

Redox Indicators & Mediators

Similar to N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), this isomer can serve as an electron donor in enzymatic assays (e.g., peroxidase or cytochrome c oxidase activity). The steric bulk around the primary amine (positions 3,5-dimethyl) stabilizes the radical cation intermediate, potentially altering the half-life of the colorimetric signal compared to unsubstituted analogs.

Polymer Synthesis

The molecule acts as a monomer in the synthesis of poly(azomethines) and high-performance polyimides . The methyl substituents increase the solubility of the resulting polymers by disrupting chain packing, a critical feature for processable conducting polymers.

Oxidative Coupling (Dye Formation)

In analytical chemistry, this diamine couples with phenols or anilines in the presence of an oxidant (e.g., ferricyanide) to form indophenol or indamine dyes. The specific absorption maximum (

Safety & Handling (SDS Summary)

Warning: Substituted phenylenediamines are generally toxic and skin sensitizers.

-

Hazard Statements:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle only in a chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon). The compound is hygroscopic and sensitive to oxidation.

-

References

-

Fluorochem. (2025). Product Analysis: N1,N1,3,5-Tetramethylbenzene-1,4-diamine (CAS 27746-08-3).[1][4] Retrieved from

-

AChemBlock. (2025). N1,N1,3,5-Tetramethylbenzene-1,4-diamine Building Block Specifications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 27746-08-3. Retrieved from

-

Royal Society of Chemistry. (2016). Synthesis of substituted diimines and anilines. RSC Advances. Retrieved from

Sources

N1,N1,3,5-Tetramethylbenzene-1,4-diamine (CAS 27746-08-3): A Comprehensive Technical Guide

Executive Summary

In the landscape of advanced organometallic chemistry and targeted drug development, the rational design of ligands is paramount. N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS 27746-08-3) is a highly specialized, dual-functional building block. By combining the steric bulk of ortho-methyl groups with the electronic tunability of a para-dimethylamino moiety, this compound serves as a critical precursor for synthesizing pH-responsive N-heterocyclic carbene (NHC) ligands. These ligands are instrumental in creating externally controllable Ruthenium-based catalysts for Olefin Metathesis. This guide deconstructs the structural causality, physicochemical profile, and self-validating synthesis protocols required to master this molecule in a laboratory setting.

Chemical Identity & Physicochemical Profiling

Before deploying this compound in complex synthetic workflows, it is critical to understand its baseline physical properties. The data below is aggregated from verified commercial and analytical standards[1],[2].

| Property | Value / Description |

| IUPAC Name | N1,N1,3,5-tetramethylbenzene-1,4-diamine |

| Common Synonyms | N-(4-Amino-3,5-dimethylphenyl)-N,N-dimethylamine; N,N,3,5-tetramethyl-1,4-phenylenediamine |

| CAS Number | 27746-08-3 |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| SMILES String | CC1=CC(N(C)C)=CC(C)=C1N |

| LogP | 2.28 |

| Boiling Point | 290.7 °C |

| Relative Density | 1.012 g/cm³ |

| Physical State | Golden-colored viscous liquid |

| Purity Standard | ≥95% (Commercial grade) |

Structural Causality & Mechanism of Action

As an Application Scientist, I approach molecule design through the lens of causality: Why does this specific substitution pattern exist? The architecture of N1,N1,3,5-tetramethylbenzene-1,4-diamine is not arbitrary; it is engineered for precise control over transition-metal catalysts[3].

-

Steric Shielding (The 3,5-Dimethyl Groups): The primary amine (-NH₂) at position 4 is flanked by two methyl groups at positions 3 and 5. When this primary amine is condensed to form an imidazole ring (the core of an NHC ligand), these ortho-methyl groups act as a physical shield. Much like a traditional mesityl group, this steric bulk prevents the bimolecular decomposition of the active Ruthenium center, ensuring catalyst longevity.

-

Electronic & pH-Responsive Switch (The N,N-Dimethyl Group): Located para to the primary amine, the -N(CH₃)₂ group is a strong electron donor. However, upon the addition of an acid, it protonates to form an ammonium cation (-NHMe₂⁺). This drastically shifts the moiety from electron-donating to strongly electron-withdrawing. This electronic shift propagates through the aromatic ring to the metal center, allowing researchers to externally control the propagation rates of Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM) simply by altering the pH[3]. Furthermore, protonation drastically increases the aqueous solubility of the catalyst.

Fig 1: Structural logic of N1,N1,3,5-tetramethylbenzene-1,4-diamine in catalyst design.

Experimental Methodology: A Self-Validating Synthesis Protocol

The synthesis of this diamine relies on a highly controlled two-step sequence: Electrophilic Aromatic Substitution (Nitrosation) followed by a metal-mediated reduction. The following protocol is adapted from foundational organometallic research at3[3].

Step 1: Nitrosation of N,N,3,5-Tetramethylaniline

-

Reagents: N,N,3,5-tetramethylaniline (134.4 mmol), NaNO₂ (143.8 mmol), conc. HCl (50 mL), Water (20 mL).

-

Procedure:

-

Dissolve the aniline derivative in conc. HCl and cool the reaction vessel to -5 °C. Causality: Strict temperature control prevents the formation of unwanted oxidative byproducts.

-

Slowly add the aqueous NaNO₂ solution via a submerged capillary over 60 minutes under vigorous stirring.

-

Stir the resulting slurry for an additional 60 minutes at 0 °C.

-

Filter cold through a Büchner funnel. Wash the resulting yellow precipitate (4-nitroso-N,N-3,5-tetramethylaniline·HCl) with cold ethanol (3 x 50 mL) and suction-dry.

-

Step 2: Reverse-Titration Reduction (Self-Validating Step)

A critical failure point in this synthesis is the basic workup following tin-mediated reduction. Novice chemists often use an excess of tin powder. However, during the subsequent NaOH workup, excess tin forms a voluminous, insoluble tin hydroxide/oxide matrix that permanently traps the target diamine, causing a catastrophic reduction in yield.

To ensure trustworthiness, this protocol utilizes a self-validating reverse-titration :

-

Procedure:

-

Prepare a slurry of powdered tin (61.8 mmol) in conc. HCl (50 mL) at 70 °C.

-

Add the powdered nitroso filter residue from Step 1 in small, controlled portions to the hot tin slurry.

-

Visual Validation: Upon addition, the solution will turn intensely yellow, then revert to colorless within seconds as the tin reduces the nitroso group to an amine.

-

Continue adding the nitroso compound only until the yellow color persists. The persistence of color guarantees that 100% of the tin has been consumed. Store any remaining nitroso salt for future use.

-

Slowly add the resulting slightly yellow solution to ice-cold 3 M aqueous NaOH (300 mL).

-

Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL), combine the organic phases, and dry over Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the pure diamine as a golden-colored viscous liquid (Yield: ~45%, Purity: >98%).

-

Fig 2: Two-step synthetic workflow for N1,N1,3,5-tetramethylbenzene-1,4-diamine.

Applications in Advanced Catalysis & Drug Development

The primary application of N1,N1,3,5-tetramethylbenzene-1,4-diamine is the generation of functionalized NHC ligands for Grubbs-type Ruthenium catalysts[3]. By integrating this diamine into the catalyst backbone, researchers can perform Olefin Metathesis in both organic and aqueous media. The pH-responsive nature allows for the "switching on" of catalyst initiation rates via simple acid addition, making it an invaluable tool for synthesizing complex macrocyclic drugs, advanced polymers, and specialized fluorinated building blocks[1].

References

-

Ambeed. "27746-08-3 | N1,N1,3,5-Tetramethylbenzene-1,4-diamine | Fluorinated Building Blocks". Available at: 1

-

Fluorochem. "N-(4-Amino-3,5-dimethylphenyl)-n,n-dimethylamine Physicochemical Data". Available at: 2

-

Balof, S. L. "Ruthenium-Based Olefin Metathesis Catalysts Bearing pH-Responsive Ligands". The Aquila Digital Community, University of Southern Mississippi (2011). Available at: 3

Sources

molecular weight and formula of N1,N1,3,5-tetramethylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1,3,5-tetramethylbenzene-1,4-diamine is a substituted aromatic diamine with a unique substitution pattern that lends itself to a variety of applications in chemical synthesis and materials science. As a derivative of p-phenylenediamine, its electron-rich aromatic system and the presence of both a primary and a tertiary amine group make it a versatile building block. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, expected spectroscopic characteristics, potential applications, and essential safety and handling protocols.

Core Molecular Attributes

The fundamental properties of N1,N1,3,5-tetramethylbenzene-1,4-diamine are summarized in the table below. These attributes are foundational for its use in experimental design and chemical synthesis.

| Property | Value | Source(s) |

| IUPAC Name | N1,N1,3,5-tetramethylbenzene-1,4-diamine | [1] |

| CAS Number | 27746-08-3 | [1] |

| Molecular Formula | C₁₀H₁₆N₂ | [2] |

| Molecular Weight | 164.25 g/mol | [1] |

| SMILES | CC1=CC(N(C)C)=CC(C)=C1N | [1] |

Molecular Structure

The structure of N1,N1,3,5-tetramethylbenzene-1,4-diamine, characterized by a 1,4-diaminobenzene core with two methyl groups on one nitrogen atom and two methyl groups on the aromatic ring at positions 3 and 5, is depicted below.

Caption: Molecular structure of N1,N1,3,5-tetramethylbenzene-1,4-diamine.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 3,5-dimethylaniline:

-

Nitrosation followed by Reduction to the Nitroaniline: This step is a common method for introducing a nitro group.

-

Reductive Amination: The primary amine of the resulting nitroaniline can be dimethylated.

-

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine to yield the final product.

A more direct, and likely higher-yielding, approach would be the catalytic reduction of N,N,3,5-tetramethyl-4-nitroaniline.

Caption: Proposed workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[3]

-

Reactor Setup: To a pressure reactor, add N,N,3,5-tetramethyl-4-nitroaniline (1 equivalent) and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the mixture.

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 3-5 bar) and heat to a moderate temperature (e.g., 40-60°C).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude N1,N1,3,5-tetramethylbenzene-1,4-diamine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Profile

No experimental spectra for N1,N1,3,5-tetramethylbenzene-1,4-diamine are publicly available. However, a predicted spectroscopic profile can be constructed based on the analysis of its structural features and comparison with analogous compounds.[2][4][5]

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~6.5 | s | 2H |

| NH₂ | ~3.5 (broad) | s | 2H |

| N(CH₃)₂ | ~2.9 | s | 6H |

| Ar-CH₃ | ~2.2 | s | 6H |

The high symmetry of the molecule is expected to result in single peaks for the aromatic protons, the N-methyl protons, and the ring-methyl protons.[6]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | ~140-150 |

| Aromatic C-C | ~115-135 |

| N-CH₃ | ~40 |

| Ar-CH₃ | ~15-20 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| N-H Bend (primary amine) | 1590-1650 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-N Stretch (aromatic amine) | 1250-1335 | Strong |

Predicted Mass Spectrometry (MS) Data

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 164.

-

Key Fragmentation Pattern: Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of methyl radicals (M-15) would be a prominent fragmentation pathway.

Applications in Research and Development

While specific applications for N1,N1,3,5-tetramethylbenzene-1,4-diamine are not widely documented, its structural motifs are present in molecules with a range of uses. Substituted p-phenylenediamines are a class of compounds with significant utility in various fields.

-

Dye and Polymer Synthesis: Phenylenediamines are crucial intermediates in the manufacturing of dyes and high-performance polymers.[3]

-

Organic Electronics: The electron-donating nature of the diamine-substituted benzene ring makes it a candidate for use as a building block in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

-

Medicinal Chemistry and Drug Development: The p-phenylenediamine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Derivatives have been investigated for their potential as kinase inhibitors for cancer therapy and as antimicrobial agents.[7]

-

Redox Indicators: The structurally related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is well-known for its ability to form a stable radical cation (Wurster's Blue) upon oxidation, making it a useful redox indicator.[8] It is plausible that N1,N1,3,5-tetramethylbenzene-1,4-diamine could exhibit similar redox properties.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS 27746-08-3). The following recommendations are based on data for structurally similar aromatic amines and should be followed with caution.[9][10][11]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling the compound as a dust.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids. The material may be light-sensitive and should be stored accordingly.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

-

2,3,5,6-Tetramethyl-1,4-phenylenediamine. PubChem. (n.d.). Retrieved from [Link]

-

Tetramethylphenylenediamine. Wikipedia. (2023, December 28). Retrieved from [Link]

- Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan J. Chem. (2015).

-

N1,N1,N4,N4-TETRAMETHYLBENZENE-1,4-DIAMINE. Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

- Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine@CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands.

-

1,3-Butanediamine, N,N,N',N'-tetramethyl-. NIST WebBook. (n.d.). Retrieved from [Link]

- Trifluoroacetic acid SAFETY D

- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. Google Patents. (n.d.).

- Safety Data Sheet: 1,4-Phenylenediamine. Carl ROTH. (n.d.).

- 2,2,2-Trifluoroethyl chloroformate Safety D

- Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye.

- The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs. (2020).

- N,N-Dimethyl-1,4-phenylenediamine SAFETY D

- n,n,n,n-Tetramethyl-p-Phenylene Diamine Dihydrochloride MATERIAL SAFETY D

- Spectroscopic and Synthetic Profile of N-ethyl-N-methyl-benzene-1,4-diamine: A Technical Guide. BenchChem. (n.d.).

-

1,4-Benzenediamine, N,N,N',N'-tetramethyl-. NIST WebBook. (n.d.). Retrieved from [Link]

- SAFETY D

- Ethyl trifluoroacetate - Safety D

- Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics. (2024).

-

1,4-Butanediamine, N,N,N',N'-tetramethyl-. NIST WebBook. (n.d.). Retrieved from [Link]

-

proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

- SAFETY D

- Preparation of N-substituted-N'-phenyl-P-phenylenediamines. Google Patents. (n.d.).

-

1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE. GSRS. (n.d.). Retrieved from [Link]

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2020).

Sources

- 1. N1,N1,3,5-Tetramethylbenzene-1,4-diamine 95% | CAS: 27746-08-3 | AChemBlock [achemblock.com]

- 2. 2,3,5,6-Tetramethyl-1,4-phenylenediamine | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,4-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 6. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 9. 1,3-Butanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Solubility of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Direct, quantitative solubility data for N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is not extensively published in readily accessible literature. This guide, therefore, adopts a first-principles approach, combining theoretical solubility prediction with a detailed, field-proven experimental protocol for its determination. This methodology equips researchers with the tools to understand and quantify the solubility of this compound and other novel molecules.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research and development, from reaction kinetics to formulation and bioavailability. This document provides a comprehensive technical guide to understanding, predicting, and experimentally determining the solubility of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine in organic solvents. We will first deconstruct the molecule's structural attributes to predict its solubility based on established chemical principles. Subsequently, a robust, step-by-step protocol for the experimental determination of thermodynamic solubility via the gold-standard shake-flask method is presented.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This concept is expanded upon by considering the interplay of intermolecular forces: dispersion forces, dipolar interactions, and hydrogen bonding.[3][4] The structure of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine offers key insights into its likely solubility profile.

Molecular Structure Analysis:

-

Aromatic Core: The central benzene ring is nonpolar and hydrophobic.

-

Methyl Groups (x4): The two methyl groups on the ring and the two N-methyl groups are all nonpolar, electron-donating, and contribute to the molecule's overall lipophilicity.

-

Tertiary Amine Groups (x2): The two -N(CH₃)₂ groups are polar and can act as hydrogen bond acceptors due to the lone pair of electrons on the nitrogen atoms.[5][6] However, as tertiary amines, they lack a hydrogen atom bonded to the nitrogen and therefore cannot act as hydrogen bond donors.[7][8]

Predicted Solubility:

Based on this structure, N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is a predominantly nonpolar to weakly polar molecule. Its solubility will be governed by the ability of a solvent to overcome the crystal lattice energy of the solid and form favorable interactions.

-

High Solubility Predicted in: Nonpolar and weakly polar aprotic solvents. The dispersion forces and weak dipole-dipole interactions in these solvents will effectively solvate the nonpolar aromatic and alkyl regions of the molecule. Examples include:

-

Toluene & Xylenes

-

Dichloromethane (DCM)

-

Diethyl Ether

-

Tetrahydrofuran (THF)

-

Ethyl Acetate

-

-

Moderate Solubility Predicted in: Polar aprotic solvents. These solvents have strong dipole moments that can interact with the polar amine groups, but their polarity might be less compatible with the large nonpolar regions. Examples include:

-

Acetone

-

Acetonitrile (ACN)

-

Dimethylformamide (DMF)

-

Dimethyl Sulfoxide (DMSO)[9]

-

-

Low to Insoluble Predicted in: Polar protic solvents. These solvents, especially water, form strong hydrogen-bonding networks.[7] The molecule's inability to donate hydrogen bonds and its large hydrophobic surface area make it difficult to integrate into these networks. While lower aliphatic amines can be water-soluble, solubility decreases significantly as the size of the hydrophobic alkyl groups increases.[7][8] Examples include:

-

Water

-

Methanol & Ethanol

-

Isopropanol

-

This qualitative prediction can be further refined using frameworks like Hansen Solubility Parameters (HSP), which quantify a substance's energy of cohesion into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[3][10][11] A solute is most likely to dissolve in a solvent with a similar HSP profile.[3][11]

Predicted Solubility Profile Summary

The following table summarizes the predicted solubility of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine across a range of common organic solvents, categorized for ease of reference.

| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane, Toluene | High | Van der Waals / Dispersion forces |

| Weakly Polar | Dichloromethane, THF | High to Medium | Dispersion forces, weak Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile | Medium to Low | Dipole-Dipole, Dispersion |

| Polar Protic | Ethanol, Methanol | Low | Hydrogen Bonding (acceptor only), Dipole-Dipole, Dispersion |

| Aqueous | Water | Very Low / Insoluble | Poor interaction with water's strong H-bond network[12] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility.[13][14] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solid. After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials & Equipment

-

N¹,N¹,3,5-tetramethylbenzene-1,4-diamine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine (e.g., 5-10 mg) into a glass vial. The key is to ensure a visible excess of solid remains after equilibration.

-

Precisely add a known volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[14]

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[13][14] Vigorous agitation ensures maximum surface area contact between the solute and solvent, facilitating the dissolution process and reaching equilibrium faster.

-

Allow the mixture to shake for a minimum of 24 to 48 hours.[13][14][15] A preliminary time-to-equilibrium study is recommended for novel compounds to validate this duration.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle.

-

To ensure complete removal of undissolved particulates, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Causality: This step is crucial. Any undissolved solid carried over will artificially inflate the measured concentration, leading to erroneous solubility values.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean HPLC vial. This is a secondary fail-safe to remove any remaining micro-particulates.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve. Meticulous record-keeping of dilution factors is essential.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine of known concentrations.

-

Analyze the standards and the diluted sample by HPLC-UV.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

The final solubility is typically reported in units of mg/mL or mol/L.

-

Self-Validation and Trustworthiness

-

Replicates: Perform each solubility measurement in triplicate to ensure reproducibility and calculate the standard deviation.

-

Visual Confirmation: After the equilibration period, there must be a visible excess of solid material at the bottom of the vial. Its absence indicates that the compound completely dissolved, and more solute should have been added initially.

-

Mass Balance (Optional): For rigorous studies, the remaining solid can be collected, dried, and weighed to confirm that the amount dissolved corresponds to the measured concentration.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Principle of "Like Dissolves Like" for the Target Molecule.

Conclusion

While published data is scarce, a thorough analysis of the molecular structure of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine allows for a strong, qualitative prediction of its solubility in common organic solvents. It is expected to be highly soluble in nonpolar and weakly polar solvents and poorly soluble in highly polar, protic solvents like water. For definitive, quantitative data, the shake-flask method detailed in this guide provides a reliable and robust experimental framework. Adherence to this protocol will yield accurate and reproducible solubility data, which is indispensable for informed decision-making in chemical research and pharmaceutical development.

References

-

Hansen, C. M. (1967). Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

AgfaLabs. (2022, August 30). Hansen Solubility Parameters (HSP). Agfa Corporate. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Verheyen, S., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

LibreTexts Chemistry. (2020, March 4). Amines and Heterocycles. [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. [Link]

-

Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SlideShare. (n.d.). Amine compounds. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. (n.d.). N,N,N',N'-tetramethyl-p-phenylenediamine. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. quora.com [quora.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Physical Properties of Amines Explained with Examples [vedantu.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. scielo.br [scielo.br]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Redox Potential of N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,3,5-tetramethylbenzene-1,4-diamine, commonly known as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is a versatile aromatic amine with significant applications as a redox indicator in analytical chemistry and various research fields.[1] Its utility stems from a well-defined and reversible one-electron oxidation to a stable, intensely colored radical cation, famously known as Wurster's Blue.[2] This guide provides a comprehensive technical overview of the redox potential of TMPD, delving into its electrochemical behavior, the experimental determination of its redox values, and the underlying mechanistic principles. A detailed, field-proven protocol for the measurement of TMPD's redox potential using cyclic voltammetry is presented, along with an analysis of the critical experimental parameters that ensure data integrity and reproducibility. This document is intended to serve as an authoritative resource for researchers employing TMPD in their work, offering both foundational knowledge and practical guidance.

Introduction: The Significance of N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD) in Redox Chemistry

N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD) is a colorless, solid organic compound that readily undergoes a one-electron oxidation to form a stable and deeply colored blue radical cation.[2] This distinct color change and the stability of the radical species, known as Wurster's Blue, make TMPD an invaluable redox indicator.[3][4] Its applications are diverse, ranging from its use in the oxidase test for identifying bacteria to its role as an electron donor in studying electron transport chains in biological systems.[2]

The electrochemical properties of TMPD are central to its functionality. The redox potential, a measure of a molecule's tendency to accept or donate electrons, is a critical parameter that governs its behavior in various chemical and biological systems. A thorough understanding of the factors influencing this potential and the methods for its accurate determination is paramount for its effective application in research and development.

The Redox Mechanism of TMPD: A Two-Step Oxidation

The electrochemical oxidation of TMPD is a sequential process involving the loss of two electrons. However, the stability of the intermediates varies significantly. The first one-electron oxidation is a reversible process that yields the stable radical cation, Wurster's Blue. The second one-electron oxidation, which forms a dication, is generally unstable, particularly in aqueous solutions.[5]

The overall redox reaction can be depicted as follows:

TMPD (colorless) ⇌ TMPD•+ (Wurster's Blue) + e-

TMPD•+ (Wurster's Blue) ⇌ TMPD2+ (unstable) + e-

This guide will primarily focus on the first redox couple (TMPD/TMPD•+), as it is the most relevant for the majority of TMPD's applications.

Caption: Redox mechanism of TMPD.

Quantitative Redox Potential Values of TMPD

The redox potential of the TMPD/TMPD•+ couple has been determined under various experimental conditions. It is crucial to note the reference electrode used when comparing reported values. The two most common reference electrodes are the Standard Hydrogen Electrode (SHE) and the Saturated Calomel Electrode (SCE). The potential of the SCE is approximately +0.241 V versus the SHE at 25°C.

| Formal Potential (E°') vs. SHE | Formal Potential (E°') vs. SCE | Solvent | Supporting Electrolyte | Reference |

| +0.276 V | Not Reported | Not Specified | Not Specified | [2] |

| +0.348 V (calculated) | +0.107 V | Acetonitrile | Not Specified | |

| +0.344 V (calculated) | +0.103 V | Acetonitrile | Not Specified |

Note: Values reported against SCE have been converted to SHE for comparison using the approximation E°'(SHE) = E°'(SCE) + 0.241 V.

Experimental Determination of the Redox Potential of TMPD: A Detailed Protocol Using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[6] This section provides a detailed, step-by-step protocol for determining the redox potential of TMPD.

Principle of the Experiment

In cyclic voltammetry, the potential of a working electrode is scanned linearly with time between two set potential limits, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. For a reversible one-electron process, the formal redox potential (E°') can be estimated as the midpoint of the anodic (oxidation) and cathodic (reduction) peak potentials.

Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire

-

Electrochemical Cell

-

Potentiostat

-

N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD)

-

Solvent: Acetonitrile (or other suitable aprotic solvent)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or similar inert salt

-

Polishing materials: Alumina slurry (0.05 µm) and polishing pads

-

High-purity inert gas: Nitrogen or Argon

Experimental Workflow

Caption: Experimental workflow for cyclic voltammetry.

Step-by-Step Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).

-

Sonnicate the electrode in the solvent for 2 minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent.

-

Prepare a stock solution of TMPD (e.g., 10 mM) in the same solvent.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode system in the electrochemical cell.

-

Add a known volume of the supporting electrolyte solution to the cell.

-

Ensure the tip of the reference electrode is close to the working electrode to minimize iR drop.

-

-

Deaeration:

-

Purge the solution with a gentle stream of high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[6]

-

Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Data Acquisition:

-

Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and ensure the absence of impurities.[6]

-

Analyte Scan: Add a small volume of the TMPD stock solution to the cell to achieve the desired final concentration (typically 1-5 mM).[7]

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs (e.g., 0 V vs. SCE) to a potential sufficient to oxidize TMPD (e.g., +0.5 V vs. SCE) and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.[6]

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the formal redox potential (E°') using the following equation: E°' = (Epa + Epc) / 2

-

Causality Behind Experimental Choices and Self-Validating Systems

The integrity of the determined redox potential relies on careful control of experimental parameters. The choices made in the protocol are deliberate and serve to ensure the accuracy and reproducibility of the results.

-

Choice of Solvent and Supporting Electrolyte: Aprotic solvents like acetonitrile are often preferred for studying the intrinsic redox properties of a molecule without the complications of proton-coupled electron transfer that can occur in protic solvents. The supporting electrolyte is crucial for providing conductivity to the solution and minimizing the iR drop, which can distort the voltammogram.[7] A concentration of 0.1 M is generally sufficient for this purpose.[7]

-

Deaeration: The removal of dissolved oxygen is critical because oxygen can be electrochemically reduced, leading to interfering peaks in the voltammogram.[6]

-

Scan Rate: The scan rate influences the time scale of the experiment. For a reversible process, the peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV at 25°C, where n is the number of electrons transferred (in this case, n=1). Varying the scan rate can provide insights into the kinetics of the electron transfer and the stability of the electrochemically generated species.[8] A faster scan rate may be necessary to observe the reverse peak if the radical cation has limited stability under the experimental conditions.[8]

-

Self-Validating System: The protocol incorporates self-validating checks. A clean, featureless blank scan confirms the purity of the solvent and electrolyte. The reversibility of the TMPD redox couple can be assessed by the peak current ratio (ipa/ipc), which should be close to unity for a stable species, and by the near-constant peak separation at different scan rates.

Conclusion

This technical guide has provided a comprehensive overview of the redox potential of N1,N1,3,5-tetramethylbenzene-1,4-diamine (TMPD). The well-defined, reversible one-electron oxidation to the stable Wurster's Blue radical cation is the cornerstone of its utility as a redox indicator. The accurate determination of its redox potential, as detailed in the provided cyclic voltammetry protocol, is essential for its effective application in diverse scientific disciplines. By understanding the underlying redox mechanism and the critical experimental parameters, researchers can confidently utilize TMPD as a reliable tool in their investigations.

References

-

Effect of Scan Rate in Cyclic Voltammetry. (2013, July 31). Analytical Sciences Digital Library. [Link]

-

Wurster's blue | CAS#:100-22-1. (2025, August 27). Chemsrc. [Link]

-

The following sections will discuss some concerns about solvents, electrolytes and reference electrodes. University of Missouri–St. Louis. [https://www.umsl.edu/~orglab/documents/electrochemistry/ Electrochem.html]([Link] Electrochem.html)

-

Effects of solvent and concentration of supporting electrolyte on electrochemical measurements: detection of catechol. SciSpace. [Link]

-

Aprotic redox reactions of N,N,N′,N′‐tetramethyl‐p‐phenylenediamine and... ResearchGate. [Link]

-

The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. (1969). Biochemical Journal, 111(3), 245–253. [Link]

-

Cyclic voltammograms obtained for 1 mM TMPD in pH 7.4 PBS. All recorded... ResearchGate. [Link]

-

tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting. (2020). RSC Advances, 10(35), 20876–20885. [Link]

-

p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. (2018). Electrochimica Acta, 283, 1193-1201. [Link]

-

Effect of supporting electrolyte on the cyclic voltammetric behavior of... ResearchGate. [Link]

-

ii) Important parameters in CV. (2023, August 29). Chemistry LibreTexts. [Link]_Important_parameters_in_CV)

-

Supporting Electrolyte Manipulation for Simple Improvement of the Sensitivity of Trace Vanadium(V) Determination at a Lead-Coated Glassy Carbon Electrode. (2022, October 26). Molecules, 27(21), 7285. [Link]

-

Impact of scan rate on cyclic voltammogram. (2021, May 25). Reddit. [Link]

-

Solvent stability studies in different solvent compositions. The... ResearchGate. [Link]

-

Tetramethylphenylenediamine. Wikipedia. [Link]

-

Cyclic voltammetry in the absence of excess supporting electrolyte: The effect of analyte charge. (2012, September 1). Journal of Electroanalytical Chemistry, 683, 1-13. [Link]

-

Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. (1991). Chemico-Biological Interactions, 78(3), 321–331. [Link]

-

Why voltammetric current is scan rate dependent? Tangible representation of a mathematically dense concept using conceptual thinking. (2020). Journal of Chemical Education, 97(11), 4171–4176. [Link]

-

Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode. (2017). International Journal of Advanced Pharmaceutical and Chemical Research, 1(1), 1-6. [Link]

-

The Characterization of Poly (P-Phenylenediamine) using Scanning Electron Microscopy Cyclic Voltammetry and Rotating Disc Electrode. (2016). Journal of Materials and Environmental Science, 7(4), 1310-1316. [Link]

-

The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. (1992). Journal of the Electrochemical Society, 139(7), 1906-1913. [Link]

-

A Study of Thermal-stability of Blue Dyes Depending on Dye Chromophore and Substituents. (2021). Textile Coloration and Finishing, 33(4), 169-176. [Link]

Sources

- 1. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 3. Wurster's blue | CAS#:100-22-1 | Chemsrc [chemsrc.com]

- 4. Wurster's Blue [aarti-industries.com]

- 5. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 8. asdlib.org [asdlib.org]

pKa values and protonation sites of N1,N1,3,5-tetramethylbenzene-1,4-diamine

An In-Depth Technical Guide to the pKa Values and Protonation Sites of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, a substituted aromatic diamine of interest to researchers in materials science and drug development. In the absence of direct experimental data for this specific molecule, this document synthesizes established chemical principles, draws upon data from structurally analogous compounds, and outlines rigorous methodologies for empirical verification and computational prediction. We predict two distinct pKa values, with the first protonation occurring at the more basic N¹,N¹-dimethylamino group. This guide details step-by-step experimental protocols for potentiometric and NMR spectroscopic titrations to validate these predictions and definitively assign the protonation sites. Furthermore, a robust computational workflow is presented for in silico pKa prediction. This document serves as a foundational resource for scientists, enabling a deeper understanding and proficient utilization of this compound's physicochemical properties.

Introduction

The Subject Molecule: Structure and Significance

N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is an aromatic diamine characterized by a p-phenylenediamine core. Its structure is distinguished by two key features: a dimethylated amine at the N1 position and two methyl groups on the benzene ring at positions 3 and 5, ortho to the primary amine at N4. This specific substitution pattern modulates the electron density of the aromatic system and the steric environment around the nitrogen atoms, thereby governing the molecule's basicity and reactivity. While its applications are still emerging, its structural motifs are common in precursors for polymers, dyes, and as scaffolds in medicinal chemistry.

The Importance of pKa and Protonation Sites in Drug Development

The acid dissociation constant (pKa) is a critical parameter in drug development as it dictates the charge state of a molecule at a given pH.[1] A molecule's charge influences its solubility, membrane permeability, protein binding affinity, and metabolic stability—all key components of its pharmacokinetic and pharmacodynamic profile. For a polybasic compound like a diamine, understanding the individual pKa values and the sequence of protonation is essential for predicting its behavior in different physiological environments, from the acidic stomach to the neutral pH of the blood.

Objective and Approach of this Guide

The objective of this guide is to provide a detailed and scientifically grounded estimation of the pKa values and protonation sites for N¹,N¹,3,5-tetramethylbenzene-1,4-diamine. Given the lack of published empirical data for this molecule, our approach is built on three pillars:

-

Analysis from First Principles: Applying established theories of physical organic chemistry to predict how the molecule's specific substituents will influence its basicity.

-

Inference from Analogs: Using experimental pKa data from simpler, related aromatic amines to benchmark and refine our predictions.

-

Methodological Guidance: Providing detailed, field-proven protocols for both experimental determination and computational prediction, enabling researchers to verify these properties empirically.

Theoretical Framework: The Chemical Physics of Aromatic Amine Basicity

The basicity of an aromatic amine is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. This availability is a delicate balance of competing electronic and steric effects.

The Balance of Inductive and Resonance Effects

In aniline, the parent aromatic amine, the nitrogen lone pair is delocalized into the π-system of the benzene ring through resonance.[2] This delocalization reduces the electron density on the nitrogen, making aniline a significantly weaker base (pKa of conjugate acid ≈ 4.6) than aliphatic amines.[2] Alkyl groups, however, can counteract this effect. They are electron-donating through an inductive effect (+I), pushing electron density towards the nitrogen and increasing the availability of the lone pair for protonation.[2]

The Role of N-Alkylation: Steric and Electronic Consequences

Attaching alkyl groups directly to the nitrogen atom, as in N-methylaniline or N,N-dimethylaniline, has a profound base-strengthening effect. The primary reason is the +I inductive effect of the alkyl groups.[3] For instance, the pKa of N-methylaniline's conjugate acid is approximately 4.85, higher than that of aniline.[3] A secondary phenomenon, "steric inhibition of resonance," can also play a role. The bulk of N-alkyl groups can force the N-C bond to twist out of the plane of the aromatic ring, reducing the overlap between the nitrogen lone pair's p-orbital and the ring's π-system.[4] This disruption of resonance further localizes the lone pair on the nitrogen, enhancing its basicity.[4]

The Influence of Ring Alkylation on Electron Density

Methyl groups attached to the benzene ring also exert a weak, electron-donating inductive effect. This effect increases the electron density of the entire ring system, making the amine more basic than unsubstituted aniline.[4] The position of the substituent matters; ortho- and para-substituents generally have a more pronounced effect than meta-substituents due to their ability to also participate in resonance stabilization of the protonated form.[4]

Predicting the Basicity of N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine

For the target molecule, we can predict the cumulative impact of its four methyl groups:

-

N¹,N¹-dimethyl group: This will be the dominant base-strengthening feature due to the strong +I effect of two methyl groups.

-

3,5-methyl groups: These two ring-bound methyl groups will provide an additional, albeit smaller, base-strengthening effect through induction.

Therefore, both nitrogen atoms in N¹,N¹,3,5-tetramethylbenzene-1,4-diamine are expected to be significantly more basic than those in the parent p-phenylenediamine.

Quantitative Analysis: Predicted pKa Values

Basicity of Reference Aromatic Amines

To ground our predictions, we can examine the experimental pKa values of relevant, simpler aromatic amines.

| Compound | Structure | pKa of Conjugate Acid | Reference(s) |

| Aniline | C₆H₅NH₂ | 4.61 | |

| N-Methylaniline | C₆H₅NH(CH₃) | 4.85 | [3] |

| m-Toluidine | CH₃C₆H₄NH₂ | 4.69 | |

| m-Xylenediamine | C₆H₄(CH₂NH₂)₂ | pKa1: 9.52, pKa2: 8.30 | [5] |

Note: The pKa values for m-xylenediamine are for benzylic amines, not anilines, and are included to illustrate the pKa separation in a diamine but are not directly comparable in magnitude.

Estimated pKa Values for N¹,N¹,3,5-Tetramethylbenzene-1,4-diamine

Based on the principles outlined in Section 2.0, we can estimate the pKa values for the target molecule. The N,N-dimethylation is the most significant factor, likely increasing the basicity by more than a full pKa unit compared to a primary amine. The two ring methyl groups will add a smaller, incremental increase.

Predicted pKa Values:

-

pKa1: ~6.5 - 7.0

-

pKa2: ~5.0 - 5.5

These values are estimates pending experimental verification. The separation between pKa1 and pKa2 is due to the electrostatic repulsion from the first proton, which makes the second protonation less favorable.

The Protonation Sequence: A Step-wise Analysis

For an unsymmetrical diamine, protonation will occur sequentially, starting at the more basic nitrogen atom.

The N¹ nitrogen is part of a tertiary, N,N-dimethylated amine group. The N4 nitrogen is part of a primary amine group. The strong electron-donating inductive effect of the two methyl groups on N¹ makes it significantly more basic than the N4 primary amine.

Therefore, the first protonation is predicted to occur at the N¹ position.

Once the N¹ position is protonated, the resulting positive charge exerts an electron-withdrawing effect across the molecule, reducing the basicity of the remaining N4 amino group. This electrostatic effect ensures that the second protonation occurs at a lower pH (i.e., has a lower pKa value).

Visualizing the Protonation Equilibrium

The sequential protonation can be visualized as a two-step equilibrium.

Caption: Sequential protonation of the diamine.

Experimental Verification: Protocols and Methodologies

The following protocols describe established methods for the precise determination of pKa values and protonation sites.

Principle of Measurement: Titration and Spectroscopy

Potentiometric titration is the gold standard for pKa determination, involving the gradual addition of an acid or base while monitoring the solution's pH.[6] For identifying which site is protonated at each step, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool, as the chemical shifts of nuclei near a protonation site are highly sensitive to changes in the local electronic environment.[6][7]

Protocol 1: Potentiometric Titration for pKa Determination

This method relies on generating a titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. The system is self-validating: a successful experiment yields a clear, sigmoidal curve with distinct inflection points corresponding to each protonation event. The accuracy is ensured by precise calibration of the pH meter and the use of a standardized titrant.

-

Preparation: Accurately weigh ~10-20 mg of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low. Add a known, fixed concentration of an inert background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Titrant Standardization: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Titration: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the second equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of HCl added. Determine the equivalence points from the inflection points of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V). The pKa values are the pH readings at the half-equivalence points (V_eq/2 and 3*V_eq/2).

Caption: Workflow for in silico pKa prediction.

Conclusion and Future Directions

This guide establishes a robust theoretical and practical framework for understanding the acid-base properties of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine. Based on established principles of substituent effects, we predict two distinct pKa values of approximately 6.5-7.0 (pKa1) and 5.0-5.5 (pKa2). The first, more favorable protonation is expected to occur at the more basic N¹,N¹-dimethylamino group.

While these predictions are grounded in solid chemical theory, they represent well-informed hypotheses. The true value of this guide lies in the detailed experimental and computational protocols provided. We strongly encourage researchers to undertake the empirical measurements outlined herein to establish definitive pKa values and confirm the protonation sequence. This empirical data will be invaluable for the rational design of experiments and the development of predictive models for this and other complex aromatic amines in pharmaceutical and materials science applications.

References

-

Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?[Link]

-

Bake, A., et al. (n.d.). Protonation constants of diamines using NMR spectroscopy for CO2 capture processes. SSRN. [Link]

-

Chen, P.-C., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

-

Hehre, W. J., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]

-

Fu, Y., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]

-

Marrone, A., et al. (2024). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Chemistry – A European Journal. [Link]

-

Hehre, W. J., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

-

Blackburne, I. D., & Katritzky, A. R. (1974). Protonation Sequence of Linear Aliphatic Polyamines by C-13 NMR-Spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Hehre, W. J., et al. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

-

Chen, P.-C., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. [Link]

-

Oshima, T., et al. (1983). Determination of protonation sites in thermospermine and in some other polyamines by 15N and 13C nuclear magnetic resonance spectroscopy. PubMed. [Link]

-

Rakib, A. H. M., et al. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. [Link]

-

Limbach, H.-H., et al. (2013). NMR Studies of Protonation and Hydrogen Bond States of Internal Aldimines of Pyridoxal 5. Freie Universität Berlin. [Link]

-

Tolstoy, P. M., et al. (2010). NMR Studies of the Stability, Protonation States, and Tautomerism of 13C- and 15N-Labeled Aldimines of the Coenzyme Pyridoxal 5′-Phosphate in Water. Biochemistry. [Link]

-

ADDTEK. (2023). Meta-xylenediamine. Advance Chemicals. [Link]

-

Nolis, P., et al. (2015). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. [Link]

-

Agbaba, D., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

-

Smith, K. J., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Omega. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Meta-xylenediamine - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

safety data sheet (SDS) for N1,N1,3,5-tetramethylbenzene-1,4-diamine

An In-depth Technical Guide to the Safety Profile of N1,N1,3,5-tetramethylbenzene-1,4-diamine

This guide provides a detailed examination of the safety considerations for N1,N1,3,5-tetramethylbenzene-1,4-diamine (CAS No. 27746-08-3). As a crucial component in specialized research and development, particularly in materials science and as a chemical intermediate, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.

It is important to note that while this compound is available commercially, comprehensive, peer-reviewed safety data sheets (SDS) are not widely disseminated in the public domain. To bridge this gap and provide a robust safety framework, this guide will leverage data from the well-characterized, structurally similar isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, CAS No. 100-22-1). The structural distinction, specifically the placement of methyl groups on the benzene ring versus the amine groups, is subtle but can influence reactivity, metabolism, and toxicology. Therefore, the information derived from TMPD should be considered a strong, indicative baseline, and all handling should proceed with the assumption of equivalent or greater hazard.

Chemical Identification and Structural Comparison

N1,N1,3,5-tetramethylbenzene-1,4-diamine is an aromatic amine. Its chemical identity is established by its CAS number, 27746-08-3, and molecular formula, C₁₀H₁₆N₂.[1] The core structure consists of a benzene ring with two amine groups at positions 1 and 4. One amine is dimethylated (N1,N1), and the benzene ring itself is substituted with two methyl groups at positions 3 and 5.

For the purpose of this safety guide, we will compare it with its widely studied isomer, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), where all four methyl groups are on the two nitrogen atoms.

Caption: Structural comparison of the target compound and its reference isomer.

Hazard Identification and Classification

Based on data for the reference isomer TMPD, this class of compounds presents significant health hazards. The Globally Harmonized System (GHS) classification indicates acute toxicity, irritation, and potential for mutagenicity. Researchers must internalize these risks to justify the stringent handling protocols that follow.

GHS Hazard Pictograms (Anticipated)

Caption: Expected GHS pictograms based on isomer data.

Summary of Hazard Classifications for Isomer (TMPD)

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[2][3] |

| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin[3] |

| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 or 2 | H410/H411: Very toxic or toxic to aquatic life with long lasting effects[3][5] |

The causality behind these classifications stems from the chemical nature of aromatic amines. They can be readily absorbed through the skin and respiratory tract. Their metabolism can lead to the formation of reactive intermediates that may bind to cellular macromolecules, explaining the potential for mutagenicity and organ toxicity.[3]

First-Aid and Emergency Response Protocols

A self-validating emergency protocol requires immediate, correct action. All personnel must be trained on these procedures before handling the compound.

Experimental Protocol: Emergency First-Aid Response

-

General Advice: In all cases of exposure, move the victim from the hazardous area. Show the Safety Data Sheet to the attending medical personnel.[3]

-

If Inhaled:

-

Action: Immediately remove the person to fresh air and keep them comfortable for breathing.[6][7]

-

Causality: This removes the primary source of ongoing exposure and provides oxygen.

-

Follow-up: If breathing is difficult or stops, administer oxygen or artificial respiration. Seek immediate medical attention.[8]

-

-

In Case of Skin Contact:

-

Action: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[6][9]

-

Causality: Aromatic amines can be absorbed through the skin. Rapid and thorough washing is critical to minimize systemic absorption.

-

Follow-up: Seek immediate medical attention. Wash contaminated clothing before reuse.[6]

-

-

In Case of Eye Contact:

-

Action: Rinse cautiously with water for several minutes, holding the eyelids open.[2][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.

-

Causality: The compound is a serious eye irritant.[2][4] Extended rinsing is necessary to ensure all traces of the chemical are removed to prevent permanent damage.

-

Follow-up: Seek immediate medical attention from an ophthalmologist.[3]

-

-

If Swallowed:

Emergency Response Workflow

Caption: Workflow for initial response to chemical exposure.

Safe Handling, Storage, and Personal Protection

Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to prevent exposure.

Handling Protocols:

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to control airborne concentrations.[3][10] Ensure that an eyewash station and safety shower are immediately accessible.[9][10]

-

Procedural Controls: Avoid the formation of dust and aerosols.[4][11] Use only non-sparking tools and take precautionary measures against static discharge, as fine dust can form explosive mixtures with air.[5][12]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands and face thoroughly after handling.[3] Immediately change any contaminated clothing.[3]

Storage Requirements:

-